cis-Decahydroquinoline

Overview

Description

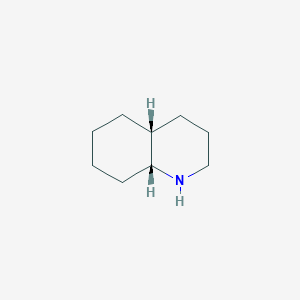

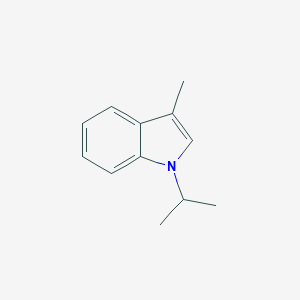

Cis-Decahydroquinoline is a chemical compound with the molecular formula C9H17N . It is a type of decahydroquinoline, which is a class of compounds that have been investigated for various applications .

Synthesis Analysis

The synthesis of cis-Decahydroquinoline has been reported in several studies . One method involves the catalytic hydrogenation of oxocycloalkanepropionitriles . The synthesis process can be complex and requires careful control of conditions to ensure the correct isomer (cis or trans) is produced .Molecular Structure Analysis

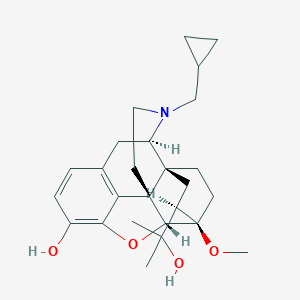

The molecular structure of cis-Decahydroquinoline consists of a nine-carbon ring with a nitrogen atom . The cis isomer has a specific spatial arrangement of atoms, different from its trans counterpart .Chemical Reactions Analysis

Cis-Decahydroquinoline can undergo various chemical reactions. For instance, hydrodenitrogenation of decahydroquinoline has been investigated over Ni-MoS2/γ-Al2O3 and NiMo (P)/Al2O3 catalysts .Physical And Chemical Properties Analysis

Cis-Decahydroquinoline has a molecular weight of 139.2380 . Other physical and chemical properties such as boiling point, density, and refractive index would need to be determined experimentally or found in specific databases .Scientific Research Applications

Pharmacology: Nicotinic Receptor Modulation

(4aR,8aR)-decahydroquinoline derivatives have been studied for their potential to modulate nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and are implicated in various neurological disorders. The compound ent-cis-195A, a natural cis-decahydroquinoline alkaloid, has been reported to block ganglionic nACh receptors in pheochromocytoma PC12 cells . This suggests potential applications in developing treatments for diseases like Alzheimer’s and Parkinson’s, where nAChRs play a significant role.

Chemical Synthesis: Alkaloid Production

The stereocontrolled construction of the decahydroquinoline ring system is a significant area of interest in chemical synthesis. This structure is a core component of several natural products, including poison frog alkaloids and marine-derived lepadin alkaloids . The ability to synthesize these complex molecules can lead to the development of new pharmaceuticals and contribute to our understanding of biological processes.

Biological Activity: Antitumor Properties

Decahydroquinoline derivatives have shown promise in cytotoxicity against cancer cell lines. Lepadins, which contain the decahydroquinoline ring, have demonstrated antitumor activities . This opens up possibilities for the compound’s use in cancer research, particularly in the synthesis of new chemotherapeutic agents.

Antiparasitic Activity

Some decahydroquinoline compounds have exhibited antiplasmodial and antitrypanosomal activities, making them candidates for treating parasitic infections such as malaria and sleeping sickness . The exploration of these compounds could lead to the development of novel antiparasitic drugs.

Neuroscience: Neuroreceptor Research

Research into the interaction of decahydroquinoline derivatives with neuroreceptors, such as the neuronal nicotinic acetylcholine receptors, can provide insights into the functioning of the nervous system . This knowledge can be applied to the design of drugs targeting these receptors for various neurological conditions.

Safety and Hazards

Cis-Decahydroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Mechanism of Action

Target of Action

Similar compounds, such as sesquiterpenoid lactones, have been studied for their potential anti-cancer properties . These compounds are known to interact with cancer cells, reducing tumor weight and inhibiting cancer stem cells .

Mode of Action

It’s worth noting that similar compounds, like melampodinin a, have been found to interfere with the cell cycle’s g2/m stage, inhibiting cellular events vital for spindle formation, resulting in abnormal mitotic spindle formation and function, thus causing cell death .

Biochemical Pathways

Related compounds have been shown to regulate the release of pro-inflammatory cytokines through the nuclear factor-kappa b (nf-ĸb) and mitogen-activated protein kinase (mapk) pathways .

Pharmacokinetics

The molecular weight of a similar compound, (2s,4ar,8r,8ar)-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-en-1-ol, is reported to be 2203505 , which may provide some insight into its potential bioavailability.

Result of Action

Related compounds have shown significant analgesic activity in in vivo tests .

properties

IUPAC Name |

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIYWUALSJREP-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Decahydroquinoline | |

CAS RN |

10343-99-4, 767-92-0 | |

| Record name | rel-(4aR,8aR)-Decahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10343-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Decahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-decahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-decahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of cis-decahydroquinoline?

A1: cis-Decahydroquinoline is a bicyclic organic compound consisting of a cyclohexane ring fused to a piperidine ring, with a cis configuration at the ring junction. This configuration significantly influences its conformational behavior and biological activity.

Q2: What are the typical conformational preferences of cis-DHQ?

A2: cis-DHQ exhibits conformational flexibility. While the trans isomer predominantly adopts a twin-chair conformation, cis-DHQ can exist in two main chair-chair conformations: "N-endo" and "N-exo." NMR studies have shown that substituents on the rings can influence the equilibrium between these conformations. [] For example, N-methylation shifts the equilibrium towards the "N-endo" conformation. []

Q3: How does the presence of substituents impact the conformational equilibrium of cis-DHQ?

A3: Substituents on the cis-DHQ scaffold, particularly at C-2, C-4a, and C-8a, significantly impact the conformational equilibrium. [] For instance, methyl substitution at C-2 or C-8a significantly enhances the preference for the equatorial orientation. [] The presence and stereochemistry of substituents are crucial for biological activity and can be strategically employed in alkaloid synthesis. [, , ]

Q4: What are some common synthetic routes to access enantiopure cis-decahydroquinolines?

A4: Several strategies enable the synthesis of enantiopure cis-DHQs:

- Cyclocondensation of Amino Alcohols with Keto Esters: This approach, often employing chiral auxiliaries like (R)-phenylglycinol, provides access to various substituted cis-DHQs. [, , , , ]

- Ring Expansion of Octahydroindoles: Treating functionalized octahydroindoles with specific reagents like trifluoroacetic anhydride (TFAA) can induce ring expansion to yield cis-DHQs. []

- Birch Reduction of Homotyramines: This method involves the Birch reduction of appropriately substituted homotyramines followed by aminocyclization to generate cis-DHQs with defined stereochemistry. []

- Organocatalysis: Recent advancements utilize organocatalysis in Michael reactions followed by domino reactions to access enantiopure cis-DHQs. []

- Intramolecular Acylnitroso-Diels-Alder Reaction: This approach has been successfully employed in the total synthesis of complex cis-DHQ alkaloids like (-)-lepadins. [, ]

Q5: Can you provide examples of natural products containing the cis-DHQ scaffold?

A5: The cis-DHQ scaffold features prominently in diverse natural products, including:

- Lepadins: Marine alkaloids isolated from ascidians, exhibiting potent biological activities. [, , , ]

- Pumiliotoxins: Alkaloids found in dendrobatid frogs, known for their ability to target nicotinic acetylcholine receptors. [, , , ]

- Cermizine B: A Lycopodium alkaloid with potential medicinal properties. [, ]

- Myrioneuron Alkaloids: Alkaloids isolated from the plant Myrioneuron nutans, exhibiting cytotoxic and antimalarial activities. [, , ]

Q6: How is the cis-DHQ framework exploited in the synthesis of natural products?

A6: The synthesis of numerous natural products leverages the cis-DHQ framework:

- Total Synthesis of (-)-Gephyrotoxin: A cascade reaction involving an intramolecular enamine/Michael addition effectively constructs the cis-DHQ core, leading to the total synthesis of (-)-gephyrotoxin. []

- Synthesis of Lycoposerramine Z: An organocatalytic approach involving a domino Robinson annulation/intramolecular aza-Michael reaction has been employed to synthesize lycoposerramine Z. []

- Synthesis of (-)-Pumiliotoxin C: A stereoselective synthesis utilizes an aqueous intramolecular acylnitroso Diels-Alder reaction to construct the all-cis-decahydroquinoline core of (-)-pumiliotoxin C. []

Q7: What is the biological significance of cis-DHQ alkaloids?

A7: cis-DHQ alkaloids exhibit a wide range of biological activities, including:

- Nicotinic Acetylcholine Receptor (nAChR) Interactions: Pumiliotoxin-C and its analogs act as potent nAChR antagonists, affecting neuromuscular transmission. [, ]

- Muscarinic Antagonism: Gephyrotoxin displays muscarinic antagonist activity, highlighting the diverse pharmacological profiles within the cis-DHQ family. []

- Cytotoxic and Antimalarial Activities: Myrioneuron alkaloids demonstrate potent cytotoxic and antimalarial activities, showcasing their potential as lead compounds for drug discovery. []

Q8: How do structural modifications within cis-DHQ alkaloids influence their biological activity?

A8: Structure-activity relationships (SAR) are crucial in understanding the biological effects of cis-DHQ alkaloids:

- N-Alkylation: Studies on N-alkyl-cis-decahydroquinolines show a shift in conformational equilibrium and altered pharmacological properties. [, ]

- C-5 Side Chain: Modifications to the C-5 side chain in lepadins significantly impact their biological activity and are essential for interacting with their biological targets. [, ]

- Stereochemistry: The absolute and relative stereochemistry of substituents on the cis-DHQ scaffold dramatically influences its interaction with biological targets and its resulting pharmacological profile. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)